5,6-dimethyl-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-benzimidazole
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Overview
Description
5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE is a complex organic compound that features both benzimidazole and imidazole moieties. These heterocyclic structures are known for their broad range of chemical and biological properties. Benzimidazole and imidazole derivatives are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The imidazole ring can be synthesized through various methods, including the reaction of glyoxal with ammonia . The final step involves the coupling of the benzimidazole and imidazole moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzimidazole ring.
Reduction: Reduction reactions can occur at the nitro group on the imidazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the benzimidazole moiety is known to inhibit certain enzymes, while the imidazole ring can interact with various biological receptors . These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: An anthelmintic agent with a benzimidazole core.
Metronidazole: An antibiotic with an imidazole ring.
Omeprazole: A proton pump inhibitor containing a benzimidazole moiety.
Uniqueness
5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE is unique due to its combined benzimidazole and imidazole structures, which confer a broad range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13N5O2S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
5,6-dimethyl-2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C13H13N5O2S/c1-7-4-9-10(5-8(7)2)16-13(15-9)21-12-11(18(19)20)14-6-17(12)3/h4-6H,1-3H3,(H,15,16) |
InChI Key |
FBHRRBWRNYIHLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SC3=C(N=CN3C)[N+](=O)[O-] |
Origin of Product |
United States |
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